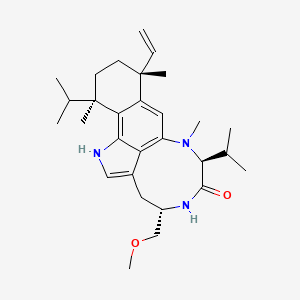
Olivoretin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olivoretin C is a natural product found in Streptomyces abikoensis and Streptomyces blastmyceticus with data available.
Applications De Recherche Scientifique
Tumor-Promoting Activity
Research has indicated that Olivoretin C, particularly in its demethylated form, Des-O-methylthis compound, exhibits significant tumor-promoting activity. In a study involving mouse skin carcinogenesis, it was found that treatments with Des-O-methylthis compound in conjunction with 7,12-dimethylbenz[a]anthracene (DMBA) induced tumors in 63.3% of mice, compared to 84.6% with teleocidin B . This suggests that while both compounds are potent, their efficacy may vary due to structural differences.
The biological activity of this compound and its derivatives is closely linked to specific structural features. Studies have shown that a free hydroxyl group is essential for the activity of teleocidin B isomers, indicating that modifications to the compound can significantly alter its biological effects .
Enzymatic Reactions in Biosynthesis
The biosynthetic pathway of this compound involves complex enzymatic reactions. Recent studies have identified key enzymes responsible for the methylation and cyclization processes that lead to the formation of this compound from precursor compounds . Understanding these pathways is crucial for the development of synthetic analogs with enhanced biological properties.
Applications in Cancer Therapy
This compound and its derivatives are being investigated for their potential use in cancer therapy due to their antiproliferative effects. The compound's ability to activate protein kinase C (PKC), a critical player in cell signaling pathways associated with cancer progression, highlights its relevance in therapeutic contexts .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
To better understand this compound's position within the teleocidin class, a comparative analysis with related compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | O-methylated teleocidin | Tumor promotion | Requires free hydroxyl for activity |
| Des-O-methylthis compound | Demethylated variant | Tumor promotion | Induces tumors at lower rates than teleocidin B |
| Teleocidin B | O-methylated teleocidin | Strong tumor promoter | Higher tumor induction rates than this compound |
Propriétés
Numéro CAS |
90599-28-3 |
|---|---|
Formule moléculaire |
C29H43N3O2 |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
(6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1 |
Clé InChI |
SPQULBFESHXGLU-ZVYOULDASA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C(C)C)(C)C=C)COC |
SMILES canonique |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC |
Key on ui other cas no. |
90599-28-3 |
Synonymes |
olivoretin olivoretin A olivoretin B olivoretin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















